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molecular formula C14H20O3 B1509702 Ethyl 4-(2,3-dimethylphenoxy)butyrate

Ethyl 4-(2,3-dimethylphenoxy)butyrate

Cat. No. B1509702
M. Wt: 236.31 g/mol
InChI Key: CGSHHIFVWDGTQL-UHFFFAOYSA-N
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Patent
US09062028B2

Procedure details

A mixture of ethyl 4-(2,3-dimethylphenoxy)butanoate (22.28 g, 94 mmol), 4 N LiOH (94 mL, 377 mmol) in dioxane (50 mL) was heated at 60° C. for 4 h. After cooling to room temperature, the mixture was adjusted to pH 2-3 with 3 N HCl, and extracted with EtOAc (2×10 mL). The combined organic phases were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated to afford the title compound (20 g, 100% yield). LCMS, [M−H]+=207.1. 1H NMR (400 MHz, CDCl3) δ 7.02 (dd, J=8.2, 7.5 Hz, 1H), 6.76 (d, J=7.5 Hz, 1H), 6.67 (d, J=8.2 Hz, 1H), 3.99 (t, J=6.0 Hz, 2H), 2.60 (t, J=7.3 Hz, 2H), 2.25 (s, 3H), 2.18-2.09 (m, 2H), 2.12 (s, 3H).
Quantity
22.28 g
Type
reactant
Reaction Step One
Name
Quantity
94 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:16]([CH3:17])=[CH:15][CH:14]=[CH:13][C:3]=1[O:4][CH2:5][CH2:6][CH2:7][C:8]([O:10]CC)=[O:9].[Li+].[OH-].Cl>O1CCOCC1>[CH3:1][C:2]1[C:16]([CH3:17])=[CH:15][CH:14]=[CH:13][C:3]=1[O:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
22.28 g
Type
reactant
Smiles
CC1=C(OCCCC(=O)OCC)C=CC=C1C
Name
Quantity
94 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×10 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(OCCCC(=O)O)C=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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